molecular formula C8H5NO2 B1360260 2-Cyanobenzoic acid CAS No. 3839-22-3

2-Cyanobenzoic acid

Cat. No.: B1360260
CAS No.: 3839-22-3
M. Wt: 147.13 g/mol
InChI Key: DTNSDCJFTHMDAK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions: 2-Cyanobenzoic acid undergoes various chemical reactions, including:

    Decarboxylation: Removal of the carboxyl group, often resulting in the formation of benzonitrile.

    Decarboxylative Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine) at the position of the carboxyl group.

    Protodecarboxylation: Replacement of the carboxyl group with a hydrogen atom

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-cyanobenzoic acid largely depends on its chemical reactivity and the specific context in which it is used. In biochemical applications, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano group and carboxyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2-Cyanobenzoic acid is unique due to the ortho positioning of the cyano group, which influences its reactivity and the types of reactions it can undergo. This positioning can lead to different steric and electronic effects compared to its meta and para counterparts, making it valuable for specific synthetic applications .

Properties

IUPAC Name

2-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNSDCJFTHMDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191732
Record name 2-Cyanobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3839-22-3
Record name 2-Cyanobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003839223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3839-22-3
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Record name 2-Cyanobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyanobenzoic acid
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Synthesis routes and methods

Procedure details

Moreover, the present inventors have found that reaction of the cyanobenzaldehyde compounds as starting materials and a hypohalogenous compound in water or a mixed solvent of water and an aprotic polar solvent affords cyanobenzoic acid compounds in a high purity and in a high yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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